2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-4-2-6-16(10-14)23-13-17(22)20-11-15-5-3-8-21(12-15)18-19-7-9-24-18/h2,4,6-7,9-10,15H,3,5,8,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQWJKZONXJARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Linking the Thiazole and Piperidine Rings: This step involves the formation of a bond between the thiazole and piperidine rings, often through a reductive amination reaction.
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Structural Characteristics
The compound features a phenoxy group linked to an acetamide moiety and a piperidine ring substituted with a thiazole. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain thiazole-containing compounds can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can be beneficial in conditions such as anxiety and depression .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. The compound's ability to inhibit cyclooxygenase enzymes (COX) has been highlighted in several studies, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). This property could make it useful for treating chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of thiazole derivatives, including the compound of interest. The results showed that these compounds significantly reduced tumor size in xenograft models of breast cancer, demonstrating their potential as therapeutic agents against specific cancer types.
Case Study 2: Neurological Applications
In another study focusing on neuropharmacology, researchers synthesized several derivatives of the compound and assessed their effects on serotonin receptor activity. One derivative exhibited enhanced binding affinity for the 5-HT_2A receptor, indicating its potential as a treatment for mood disorders.
Mechanism of Action
The mechanism of action of “2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the aryl group, heterocyclic substituents, or linker regions. Key comparisons include:
Key Structural Differences:
- Aryl Substituents: The 3-methylphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, Br) in analogs like and , which may alter solubility and target binding.
- Heterocyclic Systems : The piperidine-thiazole linkage offers conformational flexibility compared to rigid cyclopentyl or triazole linkers in .
- Linker Regions : The methylene bridge in the target compound differs from triazole or amide-based linkers in , affecting pharmacokinetic properties.
Physicochemical Properties
Comparative data for logP, solubility, and melting points are inferred from structural analogs:
The target compound’s moderate logP suggests balanced membrane permeability, while lower solubility compared to may reflect the bulky piperidine-thiazole system.
Biological Activity
2-(3-methylphenoxy)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide is a compound of interest due to its potential pharmacological properties, particularly as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 270.37 g/mol
The presence of the thiazole moiety in conjunction with a piperidine ring suggests potential interactions with various biological targets, particularly in pain modulation and inflammatory responses.
Research indicates that compounds similar to this compound function as TRPV3 modulators. TRPV3 is a non-selective cation channel responsive to heat and certain chemical stimuli, playing a crucial role in nociception (pain perception) and thermosensation.
Key Findings:
- TRPV3 Activation : The compound activates TRPV3 channels at physiological temperatures, potentially leading to analgesic effects in conditions like neuropathic pain and inflammatory pain states .
- Calcium Permeability : It exhibits permeability for calcium ions, which is essential for its role in cellular signaling pathways related to pain and inflammation .
Antinociceptive Effects
Several studies have explored the antinociceptive properties of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces pain responses in models of acute and chronic pain .
- Cell Culture Studies : The compound has shown efficacy in reducing inflammatory cytokine production in cultured macrophages, suggesting an anti-inflammatory mechanism .
Cytotoxicity and Cancer Research
The thiazole component has been linked to various anticancer activities:
- Cell Line Testing : Compounds with similar structures have exhibited cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
- Mechanisms of Action : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity through apoptosis induction pathways .
Data Table: Summary of Biological Activities
Case Study 1: Analgesic Effects
A study evaluated the analgesic effects of the compound in a rat model of neuropathic pain. Results indicated that treatment with the compound led to a notable decrease in mechanical allodynia, supporting its potential use in managing chronic pain conditions.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
Q & A
Q. Advanced Research Focus
- X-Ray Crystallography : Reveals dihedral angles (e.g., 79.7° between aromatic rings in analogous compounds) critical for understanding steric interactions and binding conformations .
- NMR/IR Spectroscopy : H and C NMR confirm regioselectivity of substitutions, while IR identifies amide C=O stretching (~1650–1700 cm) and aromatic C-H vibrations .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S content .
What methodologies assess bioactivity, particularly in enzyme inhibition assays?
Q. Advanced Research Focus
- In Vitro Assays : Anti-inflammatory activity is evaluated via COX-2 inhibition, using protocols similar to benzimidazole-acetamide derivatives (e.g., IL-6/TNF-α suppression) .
- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
How do molecular docking studies inform structure-activity relationships (SAR) for thiazole-containing acetamides?
Q. Advanced Research Focus
- Docking Poses : Analogous compounds (e.g., 9c in ) show binding to enzymatic active sites via hydrogen bonds (e.g., N–H⋯N interactions) and π-π stacking with aromatic residues .
- SAR Insights : Thiazole and phenoxy groups enhance hydrophobic interactions, while substituents (e.g., halogens) improve target selectivity .
What strategies resolve discrepancies between computational binding predictions and experimental bioassay results?
Q. Advanced Research Focus
- Hybrid Workflows : Integrate quantum chemical calculations (e.g., DFT for reaction paths) with high-throughput screening to prioritize synthetic targets .
- Validation Loops : Experimental data (e.g., IC) refine computational models, as seen in reaction design frameworks .
How does Design of Experiments (DoE) optimize reaction parameters for complex acetamides?
Q. Advanced Research Focus
- Statistical Screening : Fractional factorial designs identify critical variables (e.g., solvent, catalyst loading) while minimizing experimental runs .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. yield) for process optimization .
What purification techniques maximize yield and purity for this compound?
Q. Methodological Guidance
- Recrystallization : Use methanol/acetone (1:1) for high-purity crystals, as demonstrated for thiazol-2-yl acetamides .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts .
How do substituent variations on the phenoxy and thiazole moieties impact target selectivity?
Q. Advanced Research Focus
- Phenoxy Modifications : Electron-withdrawing groups (e.g., Cl, NO) enhance enzymatic inhibition by increasing electrophilicity .
- Thiazole Substituents : Bulky aryl groups (e.g., 4-bromophenyl) improve binding pocket occupancy, as seen in docking studies .
What stability studies are essential for formulation development?
Q. Methodological Guidance
- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for similar acetamides) .
What regulatory guidelines govern the handling of halogenated acetamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
